Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a benzyl group attached to a pyridine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride typically involves the reaction of benzyl chloride with 3-methyl-pyridin-2-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The benzyl group and the pyridine ring play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- Benzyl-(2-methyl-pyridin-3-ylmethyl)-amine
- Benzyl-(4-methyl-pyridin-2-ylmethyl)-amine
- Benzyl-(3-ethyl-pyridin-2-ylmethyl)-amine
Comparison: Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride is unique due to the specific position of the methyl group on the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C14H17ClN2 |
---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13;/h2-9,15H,10-11H2,1H3;1H |
InChI Key |
SDYRGMQHOJUBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.